molecular formula C13H12N4O3 B2394132 N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1203386-69-9

N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2394132
CAS RN: 1203386-69-9
M. Wt: 272.264
InChI Key: SDDHETNOPZVXFO-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a chemical compound that contains furan rings . Furan rings are electron-rich systems that are amenable to act as good ligands for metal ions . This compound is synthesized under mild synthetic conditions supported by microwave radiation .


Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .


Molecular Structure Analysis

The molecular structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were carried out in a microwave reactor . The reactions were optimized based on the reaction time, the solvent, and the amounts of the substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 174.20 . In the 1H NMR spectrum, the most deshielded peak observed at 8.57 ppm as a doublet corresponded to the N–H proton .

Scientific Research Applications

Pharmaceuticals Production

Furan derivatives, including the compound , are used in the production of pharmaceuticals . The unique properties of furan make it a key starting material for a variety of industries, including the pharmaceutical industry .

Resin Manufacturing

Furan is also used in the manufacturing of resins . The compound’s unique chemical structure allows it to form strong bonds, making it an ideal component in resin production .

Agrochemicals Development

The compound is used in the development of agrochemicals . Its unique properties make it a valuable component in the production of various agrochemical products .

Lacquers Production

Furan derivatives are used in the production of lacquers . The compound’s unique properties make it a valuable component in the production of various lacquer products .

Anticancer Agents

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) . The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .

Anti-inflammatory and Antimicrobial Activities

Amide compounds, including the compound , have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities . They have been proved to be potential candidates for Alzheimer’s disease , antibacterial inhibitors of tRNA synthesis , antagonists for angiotensin II , and leukotriene D4-receptors .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological properties . Additionally, its synthesis method could be further optimized for better yields .

Mechanism of Action

Target of Action

The primary target of N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with EGFR, inhibiting its activity . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell proliferation and survival . This results in the inhibition of cancer cell growth and proliferation .

Biochemical Pathways

The compound’s interaction with EGFR affects several downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell survival, proliferation, and differentiation . By inhibiting EGFR, these pathways are downregulated, leading to decreased cancer cell growth and survival .

Pharmacokinetics

The compound’s efficacy against cancer cells suggests that it has sufficient bioavailability to reach its target .

Result of Action

The result of the compound’s action is a decrease in cancer cell growth and survival . This is due to the inhibition of EGFR and the subsequent downregulation of downstream signaling pathways involved in cell proliferation and survival .

Action Environment

The action of N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can be influenced by various environmental factors. For instance, the presence of other growth factors and hormones can modulate EGFR activity and thus the compound’s efficacy . Additionally, the stability of the compound can be affected by factors such as pH and temperature .

properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-17-6-9(11-10(7-17)13(19)16-15-11)12(18)14-5-8-3-2-4-20-8/h2-4,6-7H,5H2,1H3,(H,14,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDHETNOPZVXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NNC2=O)C(=C1)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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